molecular formula C9H19NO2 B13243908 2-Amino-2-(3-methoxycyclohexyl)ethan-1-ol

2-Amino-2-(3-methoxycyclohexyl)ethan-1-ol

Cat. No.: B13243908
M. Wt: 173.25 g/mol
InChI Key: AWDCQDLJVRLGDA-UHFFFAOYSA-N
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Description

2-Amino-2-(3-methoxycyclohexyl)ethan-1-ol is an organic compound with the molecular formula C9H19NO2. This compound is characterized by the presence of an amino group, a methoxy group, and a cyclohexyl ring. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3-methoxycyclohexyl)ethan-1-ol typically involves the reaction of 3-methoxycyclohexanone with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The product is then purified through distillation or recrystallization to achieve the required purity levels.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, often with halogenated compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

2-Amino-2-(3-methoxycyclohexyl)ethan-1-ol is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-methoxycyclohexyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-Aminoethanol
  • 2-(2-Aminoethoxy)ethanol
  • 2-Amino-2-methylpropan-1-ol

Comparison: 2-Amino-2-(3-methoxycyclohexyl)ethan-1-ol is unique due to the presence of the methoxycyclohexyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

2-amino-2-(3-methoxycyclohexyl)ethanol

InChI

InChI=1S/C9H19NO2/c1-12-8-4-2-3-7(5-8)9(10)6-11/h7-9,11H,2-6,10H2,1H3

InChI Key

AWDCQDLJVRLGDA-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC(C1)C(CO)N

Origin of Product

United States

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